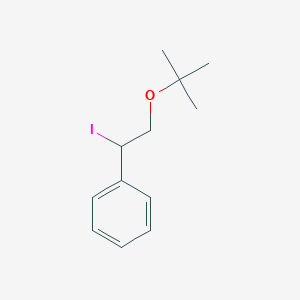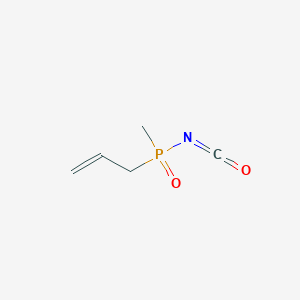
Methyl(prop-2-en-1-yl)phosphinic isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(prop-2-en-1-yl)phosphinic isocyanate is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphinic acid group, an isocyanate group, and a methyl group attached to a prop-2-en-1-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl(prop-2-en-1-yl)phosphinic isocyanate typically involves the reaction of a phosphinic acid derivative with an isocyanate precursor. One common method is the reaction of methyl(prop-2-en-1-yl)phosphinic acid with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The use of automated systems for the addition of reactants and the removal of by-products can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(prop-2-en-1-yl)phosphinic isocyanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions to form urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Phosphinic acid derivatives.
Reduction: Amine derivatives.
Substitution: Urea derivatives.
Aplicaciones Científicas De Investigación
Methyl(prop-2-en-1-yl)phosphinic isocyanate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used to study enzyme inhibition and protein modification.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl(prop-2-en-1-yl)phosphinic isocyanate involves the interaction of its isocyanate group with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, thereby altering their function. The phosphinic acid group can also participate in coordination chemistry, forming complexes with metal ions and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl(prop-2-en-1-yl)phosphinic acid
- Methyl(prop-2-en-1-yl)phosphonic acid
- Methyl(prop-2-en-1-yl)phosphine oxide
Uniqueness
Methyl(prop-2-en-1-yl)phosphinic isocyanate is unique due to the presence of both a phosphinic acid group and an isocyanate group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propiedades
Número CAS |
113419-13-9 |
|---|---|
Fórmula molecular |
C5H8NO2P |
Peso molecular |
145.10 g/mol |
Nombre IUPAC |
3-[isocyanato(methyl)phosphoryl]prop-1-ene |
InChI |
InChI=1S/C5H8NO2P/c1-3-4-9(2,8)6-5-7/h3H,1,4H2,2H3 |
Clave InChI |
TZFSZTLOHRJIPT-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(CC=C)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


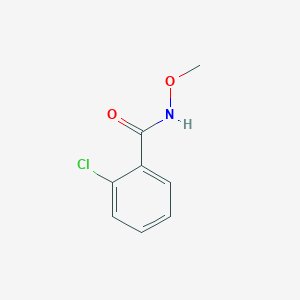
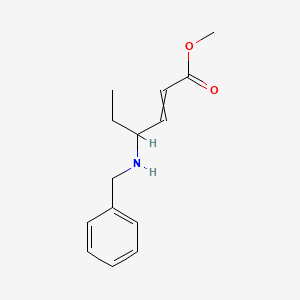
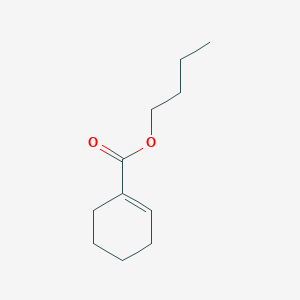

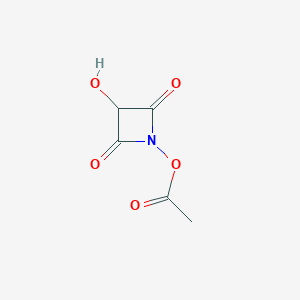

![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)
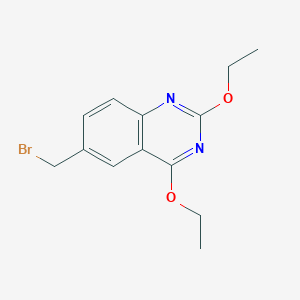
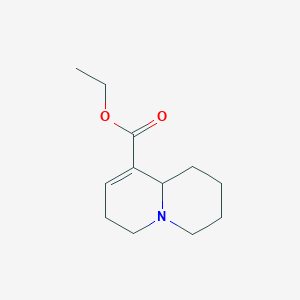
![N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide](/img/structure/B14310828.png)
![6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14310831.png)
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
![6,9-Dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14310835.png)
